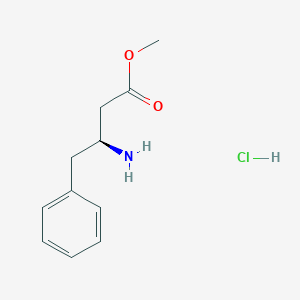

L-Beta-homophenylalanine methyl ester, HCl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Beta-homophenylalanine methyl ester, HCl typically involves the esterification of L-Beta-homophenylalanine. One common method is the reaction of L-Beta-homophenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid. This reaction results in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

L-Beta-homophenylalanine methyl ester, HCl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

L-Beta-homophenylalanine methyl ester, HCl, also known as L-β-homophenylalanine methyl ester hydrochloride, is a chemical compound with applications in various scientific research fields. It has the molecular formula C11H16ClNO2 and a molecular mass of 229.70 .

Synthesis and Preparation

Optically pure homophenylalanines can be prepared by subjecting the corresponding racemic esters to selective hydrolysis using subtilisin . The process can be carried out continuously through a combination of enzymatic cleavage, extraction of the D-ester, its racemization, and recycling . Urethane-protected D, L-homophenylalanine ester can be hydrolyzed enzymatically enantioselectively in a purely aqueous medium, which increases enantioselectivity and prevents enzyme deactivation by eliminating the organic solvent .

Applications in Peptide Chemistry

L-Beta-homophenylalanine methyl ester, HCl is used in the synthesis of peptides and peptidomimetics . It can be incorporated into oligopeptides to study their settlement inhibition activities . Fused β-amino acids, including derivatives of homophenylalanine, are used in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes .

Substrate Specificity of Amino Acid Transporters

L-type amino acid transporter 1 (LAT1, SLC7A5) transports essential amino acids across the blood-brain barrier (BBB) and into cancer cells . L-Beta-homophenylalanine and its derivatives can be used to study the substrate specificity of LAT1 .

Stereoselective Synthesis

The α-alkylation of N-tosyl-protected β-amino esters with LDA as the base can lead to high anti selectivity for the newly formed C–C bond . L-Beta-homoalanine methyl ester can be used as a starting material in stereoselective synthesis .

Derivatives

δ-benzylproline derivatives can be synthesized using enantiopure starting materials . L-phenylalanine can be used as a starting material, which is then converted to a diazoketone and further modified to obtain the desired pyrrolidine ring .

Mecanismo De Acción

The mechanism of action of L-Beta-homophenylalanine methyl ester, HCl involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in amino acid metabolism, potentially influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- L-Phenylalanine methyl ester hydrochloride

- L-Homophenylalanine ethyl ester hydrochloride

Uniqueness

L-Beta-homophenylalanine methyl ester, HCl is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and other biochemical applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Actividad Biológica

L-Beta-homophenylalanine methyl ester hydrochloride (L-BHPME, HCl) is a derivative of the amino acid phenylalanine. It has garnered attention due to its potential pharmacological applications and biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

L-BHPME is synthesized through various chemical pathways that typically involve the modification of phenylalanine. The synthesis may include steps such as esterification and the use of protecting groups to ensure the stability of the compound during reactions. For instance, one common method involves using malonic acid and piperidine in a reflux process to yield the desired methyl ester form .

Biological Activity

L-BHPME exhibits several biological activities that are significant for therapeutic applications:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research indicates that L-BHPME derivatives demonstrate potent DPP-4 inhibitory activity, which is crucial for managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Compounds derived from L-BHPME have shown comparable or superior efficacy to established DPP-4 inhibitors like sitagliptin .

- Transport Mechanisms : The compound interacts with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which plays a vital role in transporting essential amino acids across the blood-brain barrier and into cancer cells. Studies have shown that L-BHPME can influence the uptake and efflux of substrates in these transport systems, suggesting potential applications in cancer therapy .

Pharmacokinetic Properties

Understanding the pharmacokinetics of L-BHPME is essential for evaluating its therapeutic potential. A study on related compounds indicated key pharmacokinetic parameters such as:

| Compound | Route | Dose (mg/kg) | Cmax (μg/L) | Tmax (h) | T1/2 (h) | AUC0-∞ (μg/L·h) | CLp (L/h/kg) | Vss (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|---|

| 9aa | p.o. | 10 | 466 | 0.55 | 5.11 | 2848 | 3.545 | 25.792 | 61 |

| i.v. | 5 | 1493 | 4.39 | 2.223 | 14.182 |

These parameters indicate a favorable profile for oral administration with significant bioavailability .

Case Studies and Research Findings

- In Vivo Efficacy : In studies involving ICR mice, L-BHPME derivatives exhibited significant efficacy in oral glucose tolerance tests (OGTT), outperforming traditional DPP-4 inhibitors in some cases .

- Cancer Research : The ability of L-BHPME to enhance amino acid transport into cancer cells has been explored as a means to improve drug delivery and efficacy in cancer therapies .

- Neuroprotective Effects : Preliminary studies suggest that compounds related to L-BHPME may offer neuroprotective benefits by modulating neurotransmitter levels, although further research is required to validate these effects.

Propiedades

IUPAC Name |

methyl (3S)-3-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIBDWIBUUNCO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186393-25-9 | |

| Record name | methyl (3S)-3-amino-4-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.